

6-Amino-3-bromo-2-fluorobenzoic acid safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Amino-3-bromo-2-fluorobenzoic acid

Cat. No.: B1374297

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **6-Amino-3-bromo-2-fluorobenzoic acid**

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of **6-Amino-3-bromo-2-fluorobenzoic acid** (CAS No. 1036756-03-2). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who may work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical literature to ensure technical accuracy and promote a culture of safety in the laboratory.

Compound Identification and Properties

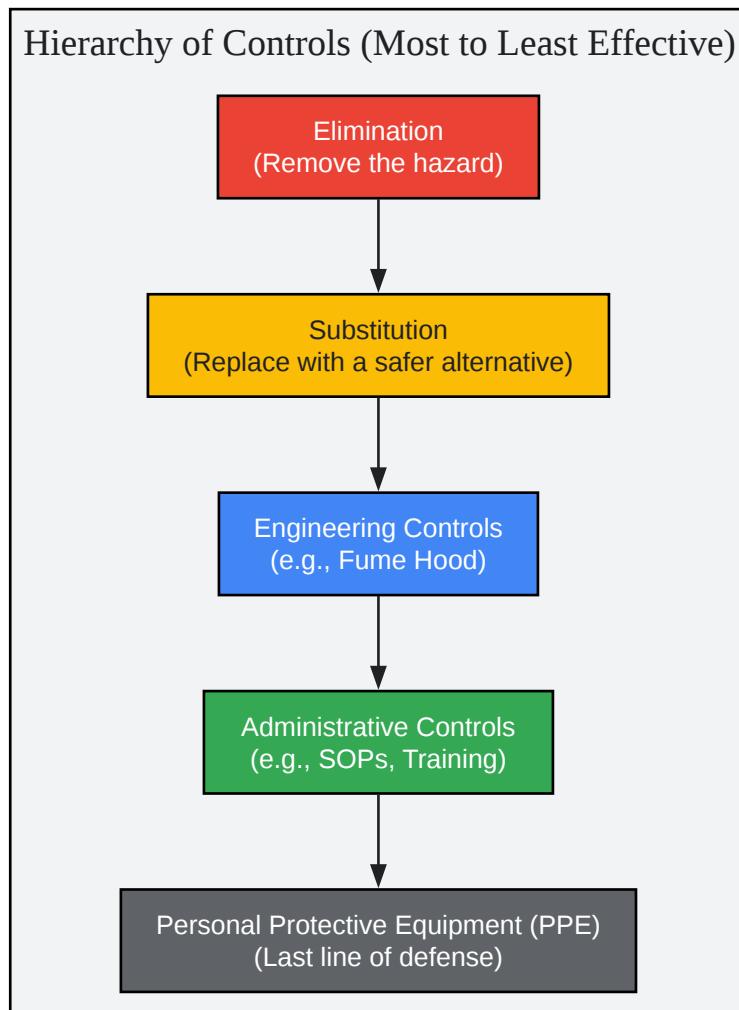
6-Amino-3-bromo-2-fluorobenzoic acid is a substituted aromatic carboxylic acid, a class of molecules frequently used as building blocks in medicinal chemistry and organic synthesis.^[1] Its trifunctional nature—possessing an amine, a carboxylic acid, and halogen substituents—makes it a versatile intermediate but also necessitates a thorough understanding of its chemical properties and potential reactivity for safe handling.

Identifier	Value	Source
IUPAC Name	6-amino-3-bromo-2-fluorobenzoic acid	PubChem[2]
CAS Number	1036756-03-2	PubChem[2]
Molecular Formula	C ₇ H ₅ BrFNO ₂	PubChem[2]
Molecular Weight	234.02 g/mol	PubChem[2]
Appearance	White to off-white powder/solid	Thermo Fisher Scientific[3], Smolecule[1]
Predicted Boiling Point	335.3 ± 42.0 °C	Smolecule[1]
Predicted Density	1.8 ± 0.1 g/cm ³	Smolecule[1]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), **6-Amino-3-bromo-2-fluorobenzoic acid** is classified as a hazardous substance. The primary risks are associated with acute toxicity and irritation.[2] All personnel must be fully aware of these hazards before handling the material.

GHS Classification	Hazard Code	Hazard Statement	Source
Acute Toxicity, Oral	H302	Harmful if swallowed	PubChem[2]
Skin Corrosion/Irritation	H315	Causes skin irritation	PubChem[2][4]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	PubChem[2][4]
Specific target organ toxicity, single exposure	H335	May cause respiratory irritation	PubChem[2][4]


These classifications mandate careful handling in a controlled environment to prevent exposure. The "Warning" signal word is associated with this compound.[5]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with engineering controls and is supplemented by appropriate PPE. The causality is clear: engineering controls reduce the ambient concentration of the hazard, while PPE protects the individual from residual exposure.

Hierarchy of Controls

The most effective safety strategies prioritize the elimination or substitution of hazards. When this is not feasible, a combination of engineering controls, administrative controls, and PPE must be implemented.

[Click to download full resolution via product page](#)

Caption: The Hierarchy of Controls for risk reduction.

Recommended Controls and PPE

- Engineering Controls: Always handle **6-Amino-3-bromo-2-fluorobenzoic acid** within a properly functioning chemical fume hood to prevent inhalation of dust particles.[6][7] The laboratory should be equipped with eyewash stations and safety showers in close proximity to the workstation.[3][8]
- Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9] Standard safety glasses do not provide a sufficient seal to protect against fine dusts.
- Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[7][9] Always inspect gloves for integrity before use and wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][7]
- Respiratory Protection: If dust formation is significant or if working outside of a fume hood (not recommended), a full-face respirator with an appropriate particulate filter should be used.[9]

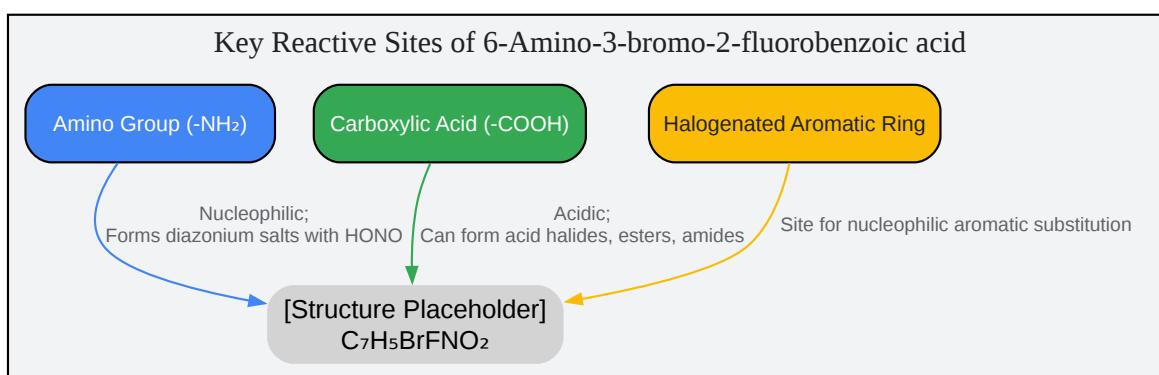
Safe Handling, Storage, and Reactivity Laboratory Handling Protocol

Handling this compound as a solid powder requires methodical steps to minimize dust generation and exposure.

- Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Don appropriate PPE as described in Section 3.
- Weighing: Use a low-static weighing spatula and weigh paper. Perform all weighing operations on a draft shield-protected balance inside the fume hood.
- Transfer: Gently tap the compound from the spatula; do not pour from a height, which can create airborne dust. If transferring from a larger container, use a scoop and carefully

manage the transfer.

- Post-Handling: Tightly reseal the container immediately after use.^[8] Decontaminate the spatula and weighing area. Dispose of any contaminated materials (e.g., weigh paper, gloves) in a designated hazardous waste container.^{[7][10]}


Storage Conditions

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.^{[8][11]} Some suppliers recommend storage under an inert atmosphere at room temperature.^[5] Keep the container in a dark place, away from direct sunlight and sources of heat or ignition.^{[5][7]}
- Incompatible Materials: Keep away from strong oxidizing agents and strong bases.^{[12][13]} While specific reactivity data for this compound is limited, the general reactivity of benzoic acids suggests these incompatibilities.^[12]

Chemical Reactivity Considerations

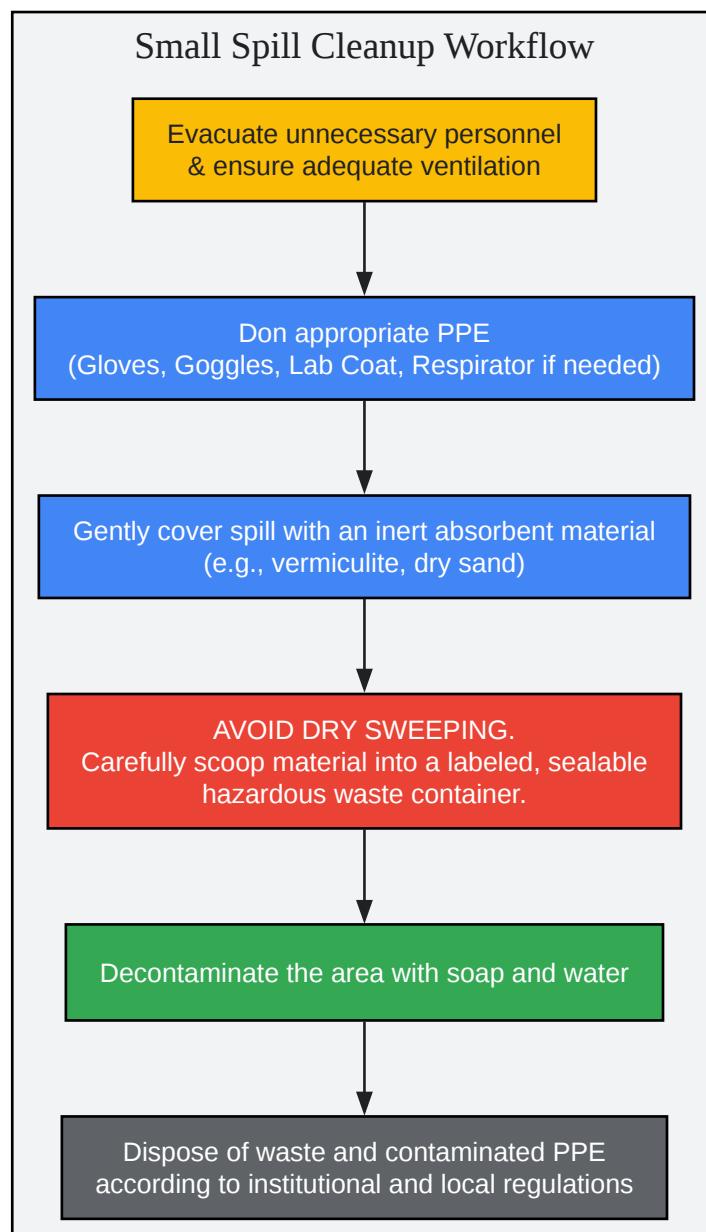
The functional groups on the molecule dictate its reactivity. For the drug development professional, understanding these is key to anticipating potential hazards during synthesis.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the compound's reactive functional groups.

- Amino Group: Primary aromatic amines can react with nitrous acid (HONO) to form diazonium salts.^[14] These intermediates can be unstable and, in some cases, explosive, especially if isolated. Reactions involving diazotization should be run at low temperatures (0–10 °C) and handled with extreme caution.
- Carboxylic Acid Group: This group can undergo standard transformations (e.g., conversion to acid chlorides, esters, or amides). Reactions with reagents like thionyl chloride should be performed in a fume hood due to the release of toxic gases.
- Halogenated Ring: The electron-withdrawing nature of the fluorine and carboxylic acid groups, combined with the bromine atom, makes the aromatic ring susceptible to certain substitution reactions.

Emergency and First Aid Procedures


Immediate and appropriate action is vital in the event of an exposure or spill.

First Aid Measures

Exposure Route	Action	Source
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.	[9][15]
Skin Contact	Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.	[9][10][15]
Eye Contact	Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.	[10][11][15]
Ingestion	Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.	[9][15]

Spill Response Protocol (Small Scale)

For a small laboratory spill of the solid material:

[Click to download full resolution via product page](#)

Caption: Step-by-step procedure for cleaning a small solid spill.

Firefighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[9][15]

- Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon oxides, nitrogen oxides (NO_x), hydrogen bromide, and hydrogen fluoride.[15][16][17]
- Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][15]

Disposal Considerations

Chemical waste must be disposed of in accordance with all federal, state, and local environmental regulations.[10] Do not dispose of this material down the drain.[6][10] It should be collected in a designated and properly labeled hazardous waste container for disposal by a licensed professional waste disposal service.[7][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 2. 6-Amino-3-bromo-2-fluorobenzoic acid | C7H5BrFNO₂ | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 | MQC77484 [biosynth.com]
- 5. 1036756-03-2|6-Amino-3-bromo-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 6. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. Amine Reactivity [www2.chemistry.msu.edu]
- 15. capotchem.com [capotchem.com]
- 16. aksci.com [aksci.com]
- 17. combi-blocks.com [combi-blocks.com]
- To cite this document: BenchChem. [6-Amino-3-bromo-2-fluorobenzoic acid safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1374297#6-amino-3-bromo-2-fluorobenzoic-acid-safety-and-handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com